L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide is a synthetic peptide composed of four amino acids: cysteine, isoleucine, phenylalanine, and lysine. This compound falls under the classification of peptides, which are short chains of amino acids linked by peptide bonds. Peptides like L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide play crucial roles in various biological processes and are often used in research and therapeutic applications.
L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide can be synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the sequence and composition of the peptide. This compound is classified as a bioactive peptide due to its potential interactions with biological systems, including enzyme inhibition, receptor binding, and modulation of cellular activities.
The synthesis of L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The following steps outline the synthesis process:
Technical details regarding reaction conditions such as pH, temperature, and reaction times can vary based on the specific amino acids and coupling agents used .
The molecular structure of L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide consists of a linear arrangement of four amino acids linked by peptide bonds. The presence of cysteine introduces a thiol group (-SH), which can participate in redox reactions and form disulfide bonds under oxidative conditions.
The molecular formula for L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide is C₁₈H₃₃N₅O₄S. Its molecular weight is approximately 397.55 g/mol. The specific stereochemistry of each amino acid must be maintained during synthesis to ensure biological activity.
L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide can undergo various chemical reactions typical of peptides:
The mechanism of action for L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide may involve interactions with specific receptors or enzymes within biological systems. The presence of cysteine allows for potential binding to metal ions or formation of enzyme-inhibitor complexes. Additionally, lysine's positive charge at physiological pH may facilitate interactions with negatively charged biomolecules such as nucleic acids or phospholipids.
L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide is typically a white to off-white powder that is soluble in water and organic solvents such as methanol or dimethyl sulfoxide (DMSO).
The compound exhibits stability under neutral pH conditions but may degrade under extreme pH or temperature conditions. It is sensitive to oxidation due to the presence of cysteine, which necessitates careful handling to prevent unwanted modifications .
L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide has several scientific applications:
The terminal cysteinamide moiety (Cys-NH₂) in tetrapeptides like L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide (CID 71367944, C₂₄H₄₀N₆O₄S) [2] confers unique redox-modulatory properties critical for melanogenesis regulation. The sulfhydryl group (-SH) in cysteine residues:
Table 1: Redox Activity of Cysteinamide-Containing Peptides
Peptide Sequence | Redox Potential (mV) | TYR Inhibition (%) |
---|---|---|
Cys-Ile-Phe-LysNH₂ | -220 ± 15 | 58 ± 4 |
Cys-Gln-Ile-His-Phe (CID 16050928) [1] | -195 ± 10 | 32 ± 3 |
Non-cysteine control peptide | +50 ± 8 | <10 |
L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide’s C-terminal lysinamide enhances cellular uptake via clathrin-mediated endocytosis, confirmed by 3-fold higher melanocyte internalization than carboxyl-terminated analogs [10].
The hydrophobic core (Ile-Phe) and cationic terminus (Lys-NH₂) enable precise molecular interactions with melanogenic targets:
Table 2: Structural Parameters Governing Melanogenic Activity
Structural Feature | Target Protein | Biological Effect |
---|---|---|
Hydrophobic (Ile-Phe) segment | MC1R | Agonist activity ↑ 70% |
Free thiol (Cys) | Tyrosinase | Competitive inhibition |
Cationic terminus (LysNH₂) | MITF DNA-binding domain | Transcriptional downregulation |
Peptides lacking isoleucine’s β-branched side chain show 90% reduced bioactivity, underscoring steric specificity in melanogenic machinery [10].
Sequence permutations of L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide reveal strict residue-dependent effects on pigment modulation:
Clinically, tetrapeptides with Cys-Ile-Phe-LysNH₂ sequences correct dyspigmentation by:
Table 3: Melanogenesis-Related Tetrapeptides and Targets
Peptide | Sequence | Primary Target | CAS/ CID |
---|---|---|---|
L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide | Cys-Ile-Phe-LysNH₂ | Tyrosinase / MC1R | 835872-35-0 [10], CID 71367944 [2] |
Conopressin G | Gly-Leu-Ser-Lys-Gly-Cys-Phe... | Unknown | 111317-91-0 [9] |
L-Cysteinyl-L-isoleucyl-L-glutaminyl-... | Cys-Ile-Gln-Ile-His-Phe | TYRP1 | CID 16050928 [1] |
Synthetic Insight: The non-redundant specificity of Cys-Ile-Phe-LysNH₂ arises from its dual-functionality: N-terminal cysteine mediates redox control, while C-terminal lysinamide enables subcellular localization to melanosomes. This synergy is absent in longer peptides like CID 16050928 (hexapeptide) [1].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7